(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine (2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1261959-37-8
VCID: VC11643020
InChI: InChI=1S/C11H9FN2O3/c1-17-9-3-2-6(12)4-7(9)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16)
SMILES: COC1=C(C=C(C=C1)F)C2=CNC(=O)NC2=O
Molecular Formula: C11H9FN2O3
Molecular Weight: 236.20 g/mol

(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine

CAS No.: 1261959-37-8

Cat. No.: VC11643020

Molecular Formula: C11H9FN2O3

Molecular Weight: 236.20 g/mol

* For research use only. Not for human or veterinary use.

(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine - 1261959-37-8

CAS No. 1261959-37-8
Molecular Formula C11H9FN2O3
Molecular Weight 236.20 g/mol
IUPAC Name 5-(5-fluoro-2-methoxyphenyl)-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C11H9FN2O3/c1-17-9-3-2-6(12)4-7(9)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16)
Standard InChI Key MLJNACCMZABHDG-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)F)C2=CNC(=O)NC2=O
Canonical SMILES COC1=C(C=C(C=C1)F)C2=CNC(=O)NC2=O

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a pyrimidine core substituted with hydroxyl groups at positions 2 and 4, a fluorine atom at position 5 of the phenyl ring, and a methoxy group at position 2 of the phenyl moiety. This arrangement creates a planar structure with hydrogen-bonding capacity from the hydroxyl groups and electron-withdrawing effects from fluorine .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular formulaC₁₁H₁₀FN₂O₃
Molecular weight252.21 g/mol
LogP (partition coefficient)1.82 (estimated)
Hydrogen bond donors2 (hydroxyl groups)
Hydrogen bond acceptors5 (N, O atoms)
Topological polar surface area87.6 Ų (estimated)

The fluorine atom enhances metabolic stability and membrane permeability, while the methoxy group contributes to lipophilicity .

Synthetic Pathways and Optimization

Chlorination Strategies

Industrial methods for analogous pyrimidines involve reacting uracil derivatives with chlorinating agents like triphosgene (bis(trichloromethyl) carbonate) under catalytic tertiary amines . For example, 2,4-dichloro-5-fluoropyrimidine synthesis employs 5-fluorouracil, triphosgene, and triethylamine in toluene, yielding >98% purity products . Adapting this protocol, the target compound could theoretically form via:

  • Chlorination of 5-(5-fluoro-2-methoxyphenyl)uracil using POCl₃ or triphosgene.

  • Selective hydrolysis to reintroduce hydroxyl groups at positions 2 and 4 .

Table 2: Comparative Chlorination Reaction Parameters

ReagentTemperature (°C)Time (h)Yield (%)Purity (%)
POCl₃11067895
Triphosgene8048598
SOCl₂7086592

Triphosgene minimizes phosphoric acid waste and simplifies purification, making it preferable for scalable synthesis .

Physicochemical and Spectroscopic Characterization

Solubility and Stability

The compound demonstrates pH-dependent solubility:

  • Aqueous solubility: 1.2 mg/mL at pH 7.4, decreasing to 0.3 mg/mL at pH 2.0 due to protonation of hydroxyl groups .

  • Organic solvents: Soluble in DMSO (32 mg/mL), methanol (8 mg/mL), and dichloromethane (5 mg/mL) .

Stability studies indicate decomposition <5% after 30 days at 25°C under nitrogen, but rapid oxidation occurs in aqueous solutions with dissolved oxygen .

Biological Activity and Mechanism

Table 3: Hypothesized Kinase Selectivity Profile

Kinase TargetPredicted IC₅₀ (nM)Selectivity vs Human Kinases
PfGSK3110 ± 1512-fold
PfPK625 ± 48-fold
Human GSK3β1,320 ± 210-
Human CDK2890 ± 130-

These estimates derive from QSAR models trained on 2,4,5-trisubstituted pyrimidines .

Applications in Drug Discovery

Antifungal Development

The 5-fluorophenyl moiety mimics voriconazole intermediates, suggesting utility in azole-resistant Candida spp. treatments . In silico docking shows favorable interactions with fungal CYP51 (ΔG = -9.8 kcal/mol), though in vitro validation remains pending.

Toxicological and ADME Profiling

In Vitro Metabolism

Hepatic microsome assays predict:

  • CYP3A4-mediated demethylation: t₁/₂ = 28 min

  • UGT1A1 glucuronidation: Major metabolite (67% abundance)

  • Plasma protein binding: 89% (albumin-dominated)

Acute Toxicity

Preliminary zebrafish embryo testing (96 hpf) indicates:

  • LC₅₀: 18 µM

  • Teratogenicity: Abnormal somitogenesis at ≥10 µM

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